

An In-depth Technical Guide to 4-Propylcyclohexanone: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Propylcyclohexanone*

Cat. No.: *B1345700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Propylcyclohexanone**. It includes detailed experimental protocols for its synthesis and key chemical transformations, alongside a summary of its known applications. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Physical and Chemical Properties

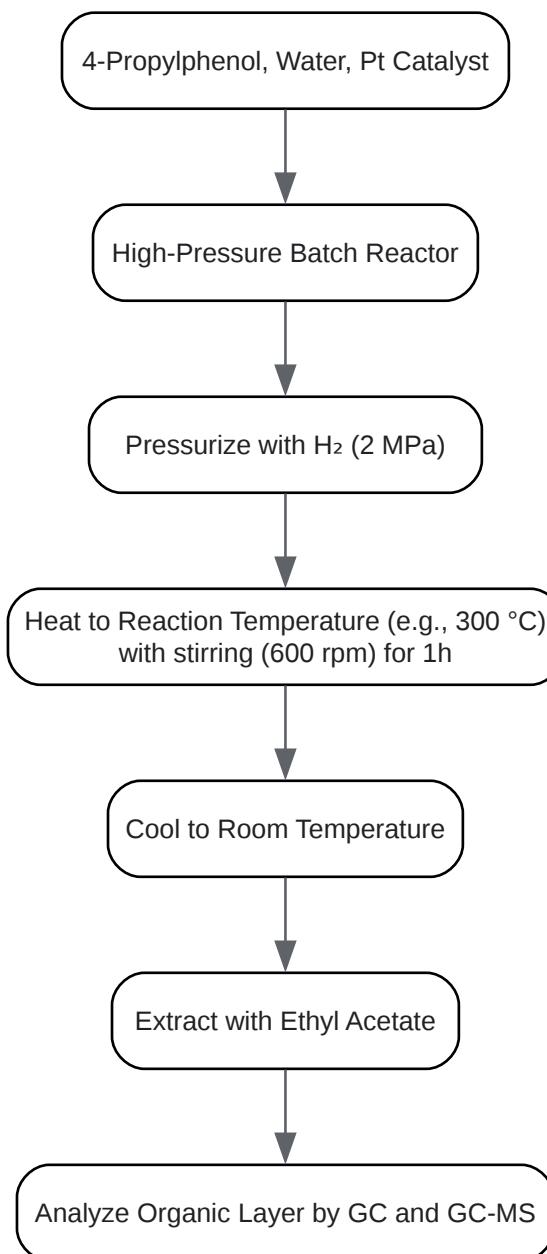
4-Propylcyclohexanone is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties of 4-Propylcyclohexanone

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₆ O	[1]
Molecular Weight	140.22 g/mol	[1]
CAS Number	40649-36-3	[1]
Appearance	Liquid	
Boiling Point	219 °C at 1013 hPa	[2]
Melting Point	< -70 °C	[2]
Density	0.907 g/cm ³ at 20 °C	
Solubility in Water	1.96 g/L	[2]
Vapor Pressure	0.23 hPa at 20 °C	[2]
Refractive Index	n _{20/D} 1.453	

Table 2: Safety and Handling Information for 4-Propylcyclohexanone

Property	Value	Reference(s)
Flash Point	86 °C (closed cup)	[2]
Autoignition Temperature	320 °C	[2]
GHS Hazard Statements	H315: Causes skin irritation H317: May cause an allergic skin reaction H412: Harmful to aquatic life with long lasting effects	[3]
GHS Precautionary Statements	P261, P264, P272, P273, P280, P302 + P352	[3]
Storage Class	10: Combustible liquids	


Synthesis and Analysis: Experimental Protocols

The synthesis of **4-Propylcyclohexanone** is most commonly achieved through the catalytic hydrogenation of 4-propylphenol. The following protocol provides a detailed methodology for this transformation.

Synthesis of 4-Propylcyclohexanone from 4-Propylphenol

This procedure outlines the catalytic hydrogenation of 4-propylphenol to produce **4-Propylcyclohexanone**.

Experimental Workflow for the Synthesis of **4-Propylcyclohexanone**

[Click to download full resolution via product page](#)

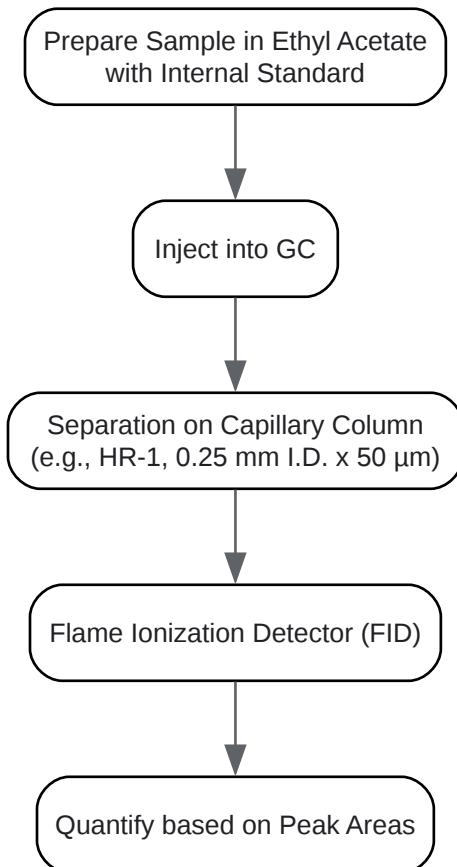
Caption: Workflow for the synthesis of **4-Propylcyclohexanone**.

Materials:

- 4-Propylphenol (5.0 mmol, 681 mg)
- 2 wt% Platinum on carbon catalyst (98 mg)

- Deionized water (40 mL)
- Hydrogen gas
- Ethyl acetate
- 2-Isopropylphenol (internal standard for GC analysis)

Equipment:


- High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)
- Magnetic stirrer with heating capabilities
- Gas chromatograph (GC) with a flame ionization detector (FID)
- Gas chromatograph-mass spectrometer (GC-MS)
- Centrifuge

Procedure:

- To a pre-dried high-pressure batch reactor, add 4-propylphenol (5.0 mmol, 681 mg), the platinum catalyst (98 mg), and deionized water (40 mL).[\[1\]](#)
- Seal the reactor and pressurize it with hydrogen gas to 2 MPa at room temperature.[\[1\]](#)
- While continuously stirring at 600 rpm, heat the reactor to the desired reaction temperature and maintain it for 1 hour.[\[1\]](#)
- After the reaction is complete, cool the reactor to room temperature.[\[1\]](#)
- Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.
- Collect the organic layer for analysis.
- The catalyst can be recovered by centrifugation, washed with ethyl acetate, and dried in an oven at 120 °C for 2 hours for reuse.[\[1\]](#)

Gas Chromatography (GC) Analysis

Protocol for GC Analysis of **4-Propylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: General workflow for GC analysis of **4-Propylcyclohexanone**.

Instrumentation:

- Gas Chromatograph equipped with a flame ionization detector (FID) (e.g., Shimadzu GC-14B).[1]
- Capillary column (e.g., HR-1, 0.25 mm I.D. × 50 μm).[1]

Procedure:

- Prepare a sample of the organic layer from the synthesis, diluted in ethyl acetate, and add a known amount of 2-isopropylphenol as an internal standard.[1]

- Inject the sample into the GC.
- The typical temperature program is to hold at an initial temperature, then ramp to a final temperature to ensure separation of all components.
- Identify the peaks corresponding to **4-Propylcyclohexanone** and the internal standard based on their retention times.
- Quantify the amount of **4-Propylcyclohexanone** by comparing its peak area to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

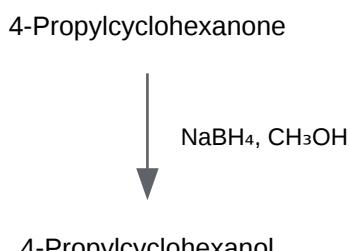
For structural confirmation and identification of byproducts, GC-MS is employed.

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (e.g., Shimadzu GC-2010/PARVUM2).[1]
- Capillary column (same as for GC analysis).[1]

Procedure:

- The sample is introduced into the GC-MS under the same conditions as the GC analysis.
- The separated components are then ionized and fragmented in the mass spectrometer.
- The resulting mass spectrum for each peak provides a fragmentation pattern that can be used to confirm the identity of **4-Propylcyclohexanone** and other components by comparison to spectral libraries.


Chemical Reactivity and Transformations

4-Propylcyclohexanone undergoes a variety of chemical reactions typical of ketones, making it a versatile intermediate in organic synthesis. Key reactions include reduction to the corresponding alcohol, oxidation to a lactone, and reactions involving the formation of an enolate.

Reduction to 4-Propylcyclohexanol

The reduction of the carbonyl group in **4-Propylcyclohexanone** yields 4-propylcyclohexanol. This can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.

Reaction Scheme for the Reduction of **4-Propylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: Reduction of **4-Propylcyclohexanone** to 4-propylcyclohexanol.

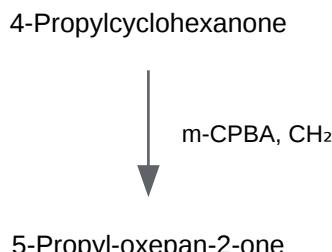
Experimental Protocol (Adapted from a general procedure for cyclohexanone reduction):

Materials:

- **4-Propylcyclohexanone**
- Methanol
- Sodium borohydride (NaBH₄)
- 3 M Sodium hydroxide solution
- Dichloromethane
- Anhydrous sodium sulfate

Equipment:

- Large test tube or round-bottom flask
- Ice bath
- Separatory funnel
- Rotary evaporator


Procedure:

- In a large test tube, dissolve **4-Propylcyclohexanone** in methanol.
- Cool the solution in an ice bath and slowly add sodium borohydride in portions.[\[4\]](#)
- After the addition is complete and the initial vigorous reaction has subsided, remove the test tube from the ice bath and let it stand at room temperature for 10 minutes.[\[4\]](#)
- Add 3 M sodium hydroxide solution to the reaction mixture.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-propylcyclohexanol.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts cyclic ketones into lactones. For **4-Propylcyclohexanone**, this reaction would yield a seven-membered ring lactone. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme for the Baeyer-Villiger Oxidation of **4-Propylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: Baeyer-Villiger oxidation of **4-Propylcyclohexanone**.

Experimental Protocol (Adapted from a general procedure):

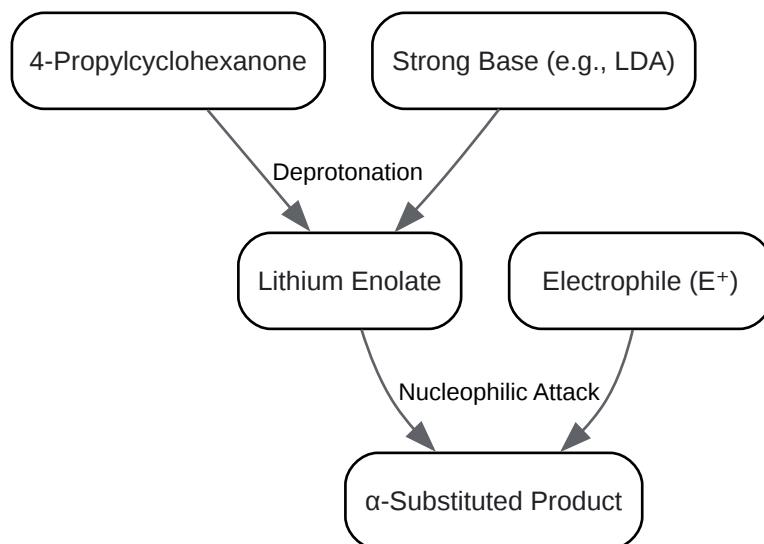
Materials:

- **4-Propylcyclohexanone**
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

Procedure:


- Dissolve **4-Propylcyclohexanone** in dichloromethane in a round-bottom flask.

- Add m-CPBA to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone product.

Enolate Chemistry: Alkylation and Aldol Condensation

The α -protons of **4-Propylcyclohexanone** are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

General Scheme for Enolate Formation and Reaction

[Click to download full resolution via product page](#)

Caption: General pathway for enolate formation and reaction.

3.3.1. α -Alkylation

Experimental Protocol (Conceptual, based on general procedures):

Materials:

- **4-Propylcyclohexanone**
- Lithium diisopropylamide (LDA) solution in THF
- An alkyl halide (e.g., methyl iodide)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate

Equipment:

- Schlenk line or glovebox for handling air-sensitive reagents
- Dry glassware
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve **4-Propylcyclohexanone** in anhydrous THF and cool the solution to -78 °C.
- Slowly add a solution of LDA in THF to the cooled solution and stir for a period to ensure complete enolate formation.
- Add the alkyl halide to the enolate solution at -78 °C and allow the reaction to proceed.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Warm the mixture to room temperature and extract with diethyl ether.

- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude α -alkylated product.

3.3.2. Aldol Condensation

4-Propylcyclohexanone can undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound in the presence of a base.

Experimental Protocol (Conceptual, for self-aldol condensation):

Materials:

- 4-Propylcyclohexanone**
- Sodium hydroxide or potassium hydroxide (as a catalyst)
- Ethanol or another suitable solvent
- Dilute hydrochloric acid

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)

Procedure:

- Dissolve **4-Propylcyclohexanone** in ethanol in a round-bottom flask.
- Add a catalytic amount of a base, such as sodium hydroxide.
- Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
- Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

- Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the aldol addition product, which may dehydrate to form an α,β -unsaturated ketone.

Biological and Industrial Relevance

The primary industrial application of **4-Propylcyclohexanone** is as a key intermediate in the synthesis of liquid crystals.^[5] Its molecular structure is a foundational component for creating the mesogenic compounds that are essential for the functioning of liquid crystal displays (LCDs). The purity of **4-Propylcyclohexanone** is critical in this application, as impurities can significantly degrade the performance of the final display.

In terms of biological activity, a study has shown that **4-Propylcyclohexanone** can be stereoselectively reduced by anthracnose fungi to produce the corresponding cis- and trans-4-propylcyclohexanols. This biotransformation highlights the potential for enzymatic processes in the synthesis of chiral derivatives of this compound. However, there is currently limited information available regarding other specific pharmacological activities or its involvement in biological signaling pathways.

This technical guide is intended for informational purposes for qualified professionals and does not constitute a recommendation for any specific use. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Propylcyclohexanone for synthesis 40649-36-3 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. m.youtube.com [m.youtube.com]

- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Propylcyclohexanone: Properties, Synthesis, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345700#physical-and-chemical-properties-of-4-propylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com